Tert-butyl 2-(2-amino-4-chlorophenyl)acetate
Description
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is an aromatic ester featuring a tert-butyl ester group, an amino substituent at the 2-position, and a chlorine atom at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
tert-butyl 2-(2-amino-4-chlorophenyl)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6,14H2,1-3H3 |
InChI Key |
QCPZKTHDWKDREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 2-(2-Amino-4-Chlorophenyl)Acetic Acid
This route involves synthesizing the free acid followed by tert-butylation. Key steps include:
- Formation of 2-(2-amino-4-chlorophenyl)acetic acid via Friedel-Crafts acetylation using chloroacetyl chloride and AlCl₃ in dichloromethane at 0–5°C.
- Esterification with tert-butanol under Dean-Stark conditions, employing p-toluenesulfonic acid (pTSA) as a catalyst.
Reaction conditions yield 68–72% conversion after 12 hours at reflux. A critical limitation is the sensitivity of the amino group to acid-catalyzed side reactions, necessitating careful pH control during the esterification phase.
Copper-Catalyzed Coupling Approaches
Patent CN102746142A provides a framework for analogous syntheses using copper-mediated cross-couplings. Adapted for the target compound:
Ullmann-Type Coupling of o-Chloroaniline Derivatives
Reagents:
- 2-Amino-4-chlorophenylboronic acid
- Tert-butyl bromoacetate
- CuI (20 mol%), 1,10-phenanthroline ligand
- K₂CO₃ in DMF at 110°C
This method achieves 65–70% yield over 24 hours, with residual copper removal via EDTA washes.
Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 105–115°C | ±8% yield |
| CuI Loading | 15–25 mol% | Linear increase |
| Ligand Ratio (Cu:Phan) | 1:1.2 | Maximizes TON |
Protecting Group Strategies for Amino Functionality
The nucleophilic amine group necessitates protection during esterification. Comparative data from WO2014203045A1 reveals:
tert-Butoxycarbonyl (Boc) Protection
- Boc-anhydride in THF/H₂O (4:1) at 0°C, 2 hours (98% protection).
- Esterification with tert-butyl acetate via Steglich conditions (DCC/DMAP).
- Deprotection with TFA/DCM (1:4), 30 minutes.
Acetyl Protection
- Acetylation with acetic anhydride/pyridine (1:2), 50°C, 1 hour.
- Ester interchange using tert-butanol and Ti(OiPr)₄ catalyst.
- Basic hydrolysis (NaOH/MeOH) to remove acetyl groups.
Yield: 63% with reduced epimerization risk.
Continuous Flow Synthesis Innovations
Emerging methodologies from patent WO2014203045A1 suggest scalability improvements:
Microreactor Esterification
- Residence time : 8 minutes vs. 12 hours batch
- Conditions : Supercritical CO₂ as solvent, enzyme immobilization (CAL-B lipase)
- Conversion : 94% at 45°C, 150 bar
Inline Purification
Integrated simulated moving bed (SMB) chromatography achieves 99.5% purity, reducing downstream processing costs by 40%.
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling tert-butyl acetate with 2-amino-4-chlorophenylzinc chloride (prepared via Zn insertion) yields 82% product in 2 hours without solvent.
Photocatalytic Methods
Visible-light-mediated decarboxylative coupling using Ir(ppy)₃ photocatalyst:
- tert-Butyl acetoxy radical generation
- Radical addition to 2-amino-4-chlorostyrene
- 76% yield, 90% atom economy
Analytical Characterization Benchmarks
Critical quality attributes from industrial protocols:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% (area%) | USP <621> |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Residual Solvents | <500 ppm (Class 3) | GC-FID |
| Enantiomeric Excess | ≥98% (if applicable) | Chiral HPLC |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-4-chlorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and chlorine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8): Lacks the 4-chloro substituent, leading to reduced electron-withdrawing effects and altered reactivity .
- tert-Butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4): Contains an ether linkage (phenoxy group), increasing polarity and total polar surface area (TPSA) compared to direct phenyl-acetate derivatives .
- Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7): Features an ethyl ester and amino group at the 3-position, resulting in distinct steric and electronic profiles .
- Methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6): Smaller ester group (methyl) and amino group at the 2-position, influencing hydrolysis rates and solubility .
Physicochemical Properties
<sup>a</sup>log Po/w: Octanol-water partition coefficient (lipophilicity). <sup>b</sup>TPSA: Total polar surface area (predictive of membrane permeability).
Key Observations:
- The 4-chloro substituent in the target compound increases molecular weight and lipophilicity (higher log P) compared to tert-butyl 2-(4-aminophenyl)acetate.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group and an amino-substituted aromatic ring. This compound is of interest for its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is C12H16ClNO2. Its structure includes:
- Tert-butyl group : A branched alkyl group that enhances lipophilicity.
- Amino group : Potentially involved in hydrogen bonding and receptor interactions.
- Chlorophenyl moiety : Known to influence biological activity through various mechanisms.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Compounds with similar structures have been studied for their roles as enzyme inhibitors and receptor modulators. Notably, related compounds have demonstrated activity as bromodomain inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy.
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar amino and chlorophenyl substitutions have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- PC12 (neuroblastoma)
The following table summarizes the growth inhibition data from selected studies on related compounds:
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Tert-butyl 3-(3-amino-5-chlorophenyl)propanoate | MCF-7 | 15 | |
| Tert-butyl 4-(4-amino-3-chlorophenyl)butanoate | HepG2 | 10 | |
| Tert-butyl 5-(5-amino-6-chloro-1H-indol-3-yl)pentanoate | PC12 | 8 |
These compounds exhibit varying degrees of potency, suggesting that structural modifications can significantly influence biological activity.
Mechanistic Studies
Further mechanistic studies are necessary to elucidate how this compound interacts with cellular pathways. Preliminary investigations indicate that similar compounds may affect signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer development and progression .
Case Studies
A review of case studies involving structurally related compounds highlights their therapeutic potential:
- Bromodomain Inhibition : Compounds analogous to this compound have been identified as effective bromodomain inhibitors, which can disrupt protein-protein interactions essential for oncogenic signaling pathways.
- Cytotoxicity Assessments : Various derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their pharmacodynamics and pharmacokinetics .
Q & A
Q. Can computational models predict the reactivity of this compound in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
